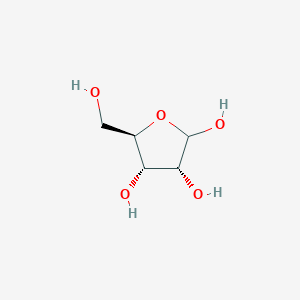

D-ribofuranose

Descripción general

Descripción

La D-ribosa es una molécula de azúcar que se encuentra de forma natural y juega un papel crucial en la producción de trifosfato de adenosina, que es la principal fuente de energía para las células. Se clasifica como un monosacárido, lo que significa que es la forma más simple de azúcar y no se puede descomponer en unidades más pequeñas. La D-ribosa se encuentra en abundancia en varios organismos vivos, incluidos plantas, animales y microorganismos . Es particularmente importante en el contexto de la nutrición y los suplementos porque se ha asociado con el aumento de los niveles de energía y la mejora del rendimiento deportivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La D-ribosa se puede sintetizar a través de varios métodos. Un método común involucra la fermentación de glucosa utilizando cepas específicas de bacterias o levaduras. Este proceso generalmente implica el uso de mutantes deficientes en transcetolasa para mejorar el rendimiento de la D-ribosa . Otro método involucra la síntesis química de D-ribosa a partir de furano o D-glucosa . Las condiciones de reacción para estos métodos varían, pero generalmente requieren temperaturas controladas y niveles de pH para optimizar el rendimiento.

Métodos de producción industrial

La producción industrial de D-ribosa a menudo se basa en la fermentación microbiana debido a su eficiencia y rentabilidad. El proceso de fermentación implica el uso de microorganismos genéticamente modificados que pueden producir altos rendimientos de D-ribosa. El caldo de fermentación luego se somete a varios pasos de purificación para aislar y purificar la D-ribosa .

Análisis De Reacciones Químicas

Tipos de reacciones

La D-ribosa experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes

Reducción: La reducción de D-ribosa puede producir ribitol utilizando agentes reductores como el borohidruro de sodio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen ácido ribonucleico, ribitol y varios glucósidos, que tienen diferentes aplicaciones en bioquímica y farmacia .

Aplicaciones Científicas De Investigación

Role in Nucleic Acids

D-ribofuranose is integral to the structure of ribonucleic acids (RNA). Its configuration allows for the formation of the backbone of RNA molecules, which are essential for protein synthesis and genetic information transfer. The presence of hydroxyl groups at specific positions on the ribofuranose ring facilitates interactions with nucleobases, enhancing the stability and functionality of RNA.

Drug Development

2.1 Codrug Design

Recent studies have explored the use of this compound as a core moiety in codrug designs aimed at improving drug delivery systems. For instance, a study demonstrated a codrug incorporating this compound with lenalidomide and paclitaxel. This codrug exhibited enhanced water solubility (685 times that of paclitaxel) and selective release properties due to its phosphodiester moiety, which acts as an enzyme recognition site .

Table 1: Properties of this compound-Based Codrugs

| Property | Value |

|---|---|

| Water Solubility Improvement | 685 times |

| Half-life (PTX) | 23.8 hours |

| Half-life (LENA) | 26.3 hours |

| Overall Yield of Synthesis | 33% |

2.2 Antimicrobial Applications

This compound derivatives have been utilized in developing inhibitors for mycobacterial infections. Specifically, benzothiazinones act as suicide inhibitors of decaprenylphosphoryl-D-ribofuranose 2'-oxidase (DprE1), crucial for mycobacterial cell wall biosynthesis . This highlights the potential of this compound in combating antibiotic-resistant strains.

Biochemical Research

This compound plays a vital role in biochemical research, particularly in the synthesis of modified nucleotides and oligonucleotides. A reliable method for synthesizing 1,2-dideoxy-D-ribofuranose has been developed, allowing for its incorporation into small interfering RNAs (siRNAs). This modification can affect the stability and efficacy of siRNAs in gene silencing applications .

Evolutionary Significance

Studies suggest that N-glycosyl derivatives of β-D-ribofuranose may have contributed to the origins of life on Earth by forming essential components for early biochemical pathways. The evolution from simple ribonucleotides to complex metabolic networks underscores the importance of this compound in biological systems .

Safety and Toxicity Studies

Research has also focused on the safety profile of this compound when administered intravenously. A study evaluated its toxicity in rabbits, indicating that it can be safely used within certain dosage limits . This safety data is crucial for its application in therapeutic settings.

Mecanismo De Acción

La D-ribosa juega un papel crucial en la síntesis de trifosfato de adenosina, que es esencial para la producción de energía celular. Ayuda a garantizar que haya suficiente trifosfato de adenosina sintetizado para que las mitocondrias se reciclen. A diferencia de otros azúcares, la D-ribosa no es normalmente utilizada por el cuerpo como combustible . También activa la proteína quinasa activada por monofosfato de adenosina 5', que está involucrada en la homeostasis de la energía celular .

Comparación Con Compuestos Similares

La D-ribosa está estrechamente relacionada con otros azúcares, como la glucosa y la fructosa, que también son importantes para la producción de energía en el cuerpo . La D-ribosa se destaca por su papel específico en la síntesis de trifosfato de adenosina. Compuestos similares incluyen:

Desoxirribosa: Un análogo estructural de la D-ribosa, que es un componente del ácido desoxirribonucleico.

Arabinosa: Un epímero de la ribosa en el carbono 2'.

El papel único de la D-ribosa en la producción de energía y sus aplicaciones en varios campos la convierten en un compuesto valioso tanto en la investigación científica como en la industria.

Actividad Biológica

D-ribofuranose, a pentose sugar, plays a crucial role in various biological processes, particularly as a component of nucleotides and nucleic acids. Its derivatives have been extensively studied for their potential therapeutic applications due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and implications for therapeutic use.

Overview of this compound

This compound is a naturally occurring sugar that exists predominantly in the furanose form. It is essential for the synthesis of RNA and plays a significant role in cellular metabolism and energy transfer. The biological activity of this compound and its derivatives has been linked to various pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and cytotoxic properties.

1. Analgesic and Anti-inflammatory Properties

Numerous studies have demonstrated the analgesic and anti-inflammatory activities of this compound derivatives:

- Synthesis of Derivatives : Research has shown that synthesized derivatives of α-D-ribofuranose exhibit significant analgesic effects. For instance, specific analogues were found to reduce pain responses in animal models effectively .

- Molecular Docking Studies : These studies indicated that certain compounds derived from this compound showed strong binding affinities to cyclooxygenase-1 and phospholipase A2, enzymes involved in inflammatory pathways .

| Compound | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| Compound 3 | -8.1 (COX-1) | Analgesic |

| Compound 2 | -9.1 (IL-1R) | Anti-inflammatory |

2. Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties:

- Antimicrobial Efficacy : Certain ribofuranosides have demonstrated enhanced antimicrobial activity compared to their parent compounds. This suggests potential applications in developing new antimicrobial agents .

- Mechanism of Action : The antimicrobial effects are thought to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or function .

3. Cytotoxic Effects

The cytotoxicity of this compound derivatives has been explored in various cancer cell lines:

- In Vitro Studies : Some ribofuranosides exhibited significant cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents .

- Molecular Mechanisms : The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of cellular proliferation pathways .

Toxicity Studies

Despite its therapeutic potential, understanding the toxicity profile of this compound is essential for its clinical application:

- Toxicity Assessment : A study evaluating the intravenous administration of this compound in rabbits found no significant toxic effects at doses up to 420 mg/kg over 28 days. This suggests a favorable safety profile for short-term use .

- Long-term Effects : Further research is needed to assess long-term toxicity and the effects of chronic administration.

Case Studies

Several case studies highlight the clinical applications of this compound:

- Congestive Heart Failure : In clinical settings, D-ribose supplementation has shown promise in improving cardiac function in patients with congestive heart failure by enhancing ATP levels and diastolic performance .

- Fibromyalgia Treatment : Patients with fibromyalgia reported improved symptoms with D-ribose supplementation, showcasing its potential as an adjunct therapy in chronic pain management .

Propiedades

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317333 | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-83-2 | |

| Record name | D-Ribofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.